1-[4-(benzyloxy)phenyl]ethan-1-one oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVFOCINGKZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 4 Benzyloxy Phenyl Ethan 1 One Oxime
Exploration of the Oxime N-O Bond Reactivity and Fragmentation
The nitrogen-oxygen single bond in oximes is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This facile fragmentation is a cornerstone of oxime reactivity, enabling the generation of highly reactive intermediates. mdpi.comnsf.gov
The homolytic cleavage of the N-O bond in oxime derivatives is a primary method for generating nitrogen-centered iminyl radicals. nsf.gov This process can be initiated through single-electron transfer (SET) mechanisms, often facilitated by transition-metal or visible-light photoredox catalysis. researchgate.net For 1-[4-(benzyloxy)phenyl]ethan-1-one oxime, derivatization of the oxime hydroxyl group (e.g., to an O-acyl or O-aryl oxime) enhances its ability to act as a precursor for iminyl radicals. researchgate.net
Upon generation, the 1-[4-(benzyloxy)phenyl]ethan-1-iminyl radical can undergo several transformations, including:
Intramolecular Hydrogen Atom Transfer (HAT): A common pathway for iminyl radicals.
Addition to Alkenes or Arenes: Enabling the formation of new carbon-carbon bonds. researchgate.net
Norrish Type-I Fragmentation: Involving the cleavage of the α-carbon-carbon bond (the bond between the iminyl carbon and the methyl group in this case). researchgate.net
These subsequent reactions allow for the construction of complex nitrogen-containing molecules, such as functionalized imines and N-heterocycles. mdpi.comresearchgate.net
| Precursor Type | Catalyst/Condition | Intermediate | Potential Products |
| O-Acyl/Aryl Oxime Derivatives | Visible Light Photoredox | Iminyl Radical | Functionalized Imines, Pyrrolines |
| Oxime Esters | Transition Metal (e.g., Cu, Ni) | Iminyl Radical | N-Heterocycles, Cyanoalkyl compounds |
Beyond targeted radical generation, the N-O bond can also be cleaved under photochemical or thermal stress. In mass spectrometry, a common analytical technique involving high-energy electron ionization, oximes exhibit characteristic fragmentation patterns. nih.gov While direct cleavage of the N-O bond can occur, other fragmentation pathways like the McLafferty rearrangement are also prominent, especially if longer alkyl chains are present. nih.govlouisville.edu For this compound, key fragmentation would likely involve cleavage of the C-C bonds adjacent to the phenyl ring or the methyl group (alpha cleavage). libretexts.orgyoutube.com
Thermal decomposition of oximes can be explosive, particularly in the presence of acid traces which can catalyze an exothermic Beckmann rearrangement. noaa.gov The thermolysis of related N-aryl amidoximes at high temperatures (200–250 °C) has been shown to proceed via homolysis of the N-O and C-N bonds, leading to a variety of heterocyclic products. researchgate.net A similar homolytic cleavage mechanism can be postulated for the thermal fragmentation of this compound.
Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms of Oximes
The hydrolysis of oximes regenerates the parent ketone or aldehyde and hydroxylamine (B1172632). noaa.gov This reaction is reversible and its rate is significantly influenced by pH.
The hydrolysis of this compound is readily catalyzed by acids. nih.gov The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the oxime nitrogen or oxygen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This forms a carbinolamine intermediate, which subsequently eliminates hydroxylamine to yield the parent ketone, 1-[4-(benzyloxy)phenyl]ethan-1-one. nih.gov The reaction is typically performed by heating the oxime in the presence of an inorganic acid. noaa.gov
Base-catalyzed hydrolysis is generally less efficient for ketoximes compared to acid-catalyzed methods. The mechanism involves the attack of a hydroxide (B78521) ion on the carbon of the C=N bond, but this process is generally slower.
| Condition | Key Steps | Products |
| Acid-Catalyzed | 1. Protonation of oxime.2. Nucleophilic attack by H₂O.3. Formation of carbinolamine intermediate.4. Elimination of hydroxylamine. | 1-[4-(benzyloxy)phenyl]ethan-1-one, Hydroxylamine |
| Base-Catalyzed | 1. Nucleophilic attack by OH⁻.2. Slower reaction rate compared to acid catalysis. | 1-[4-(benzyloxy)phenyl]ethan-1-one, Hydroxylamine |
Rearrangement Reactions: Focus on the Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic and synthetically important acid-catalyzed reaction of ketoximes, converting them into N-substituted amides. wikipedia.orgorganic-chemistry.org This reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or reaction with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.com
The key step of the mechanism is the migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs concurrently with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. Subsequent trapping of this intermediate by water leads to the final amide product after tautomerization. masterorganicchemistry.com
For this compound, two geometric isomers (E and Z) are possible. The identity of the migrating group, and thus the structure of the resulting amide, depends on which isomer is used as the starting material.
If the 4-(benzyloxy)phenyl group is anti to the hydroxyl group, it will migrate to form N-[4-(benzyloxy)phenyl]acetamide.
If the methyl group is anti to the hydroxyl group, it will migrate to form N-acetyl-4-(benzyloxy)aniline.
The reaction is stereospecific, meaning a specific oxime isomer will yield a specific amide product. wikipedia.org
Cycloaddition Reactions Involving the Oxime Functionality
The oxime group is a key intermediate for certain cycloaddition reactions, most notably 1,3-dipolar cycloadditions. nih.gov While the oxime itself is not a 1,3-dipole, it can be converted into a nitrone, which is an excellent 1,3-dipole. This transformation can occur, for example, through the reaction of an oxime with an aldehyde or ketone.
Alternatively, cascade reactions involving the in-situ formation of an oxime, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition, have been developed. rsc.org For a molecule like this compound, it could potentially react with a dipolarophile (such as an alkene or alkyne) after being converted into a corresponding nitrone. This would lead to the formation of five-membered heterocyclic rings like isoxazolidines or isoxazolines. nih.govrsc.org
Reductive Transformations of Ketoximes to Amines
The reduction of ketoximes is a valuable synthetic route for the preparation of primary amines. derpharmachemica.com This transformation involves the reduction of the C=N double bond and cleavage of the N-O bond. A variety of reducing agents and systems can be employed to convert this compound into 1-[4-(benzyloxy)phenyl]ethan-1-amine.
Commonly used reagents include:
Sodium Borohydride (NaBH₄): Often used in combination with a Lewis acid like ZrCl₄ or TiCl₄, or supported on alumina, as NaBH₄ alone is generally not reactive enough to reduce oximes. researchgate.net
Stannous Chloride (SnCl₂): An effective reagent for the one-pot conversion of ketones to primary amines via the intermediate oxime. derpharmachemica.com
Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Other Reagents: Systems like zinc dust in acetic acid or aluminum amalgam have also been successfully used for this transformation. sciencemadness.org
The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
| Reagent/System | Conditions | Product |
| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free, Room Temperature | 1-[4-(benzyloxy)phenyl]ethan-1-amine |
| SnCl₂·2H₂O | Ethanol (B145695), Reflux | 1-[4-(benzyloxy)phenyl]ethan-1-amine |
| Zn dust / Acetic Acid | Room Temperature | 1-[4-(benzyloxy)phenyl]ethan-1-amine |
| Aluminum Amalgam | THF/H₂O | 1-[4-(benzyloxy)phenyl]ethan-1-amine |
Oxidative Reactivity of the Oxime Group
The oxime functional group (C=N-OH) of this compound is a versatile moiety that can undergo a variety of oxidative transformations. The reactivity is centered on the nitrogen and oxygen atoms of the oxime, as well as the adjacent carbon atom. Oxidation reactions of ketoximes like this compound are primarily characterized by the cleavage of the N-O bond or reactions involving the hydroxyl group, often leading to the regeneration of the parent ketone, a process known as deoximation.
The mechanism of these oxidations can vary significantly depending on the oxidant employed. Many oxidative processes are believed to proceed through the formation of highly reactive iminoxyl radical intermediates. nih.gov These radicals are generated by the one-electron oxidation of the oxime. The unpaired electron in these radicals can be delocalized between the nitrogen and oxygen atoms, influencing their subsequent reaction pathways. nih.gov
A primary and synthetically useful oxidative reaction of ketoximes is the regeneration of the corresponding ketone. This transformation is valuable in synthetic chemistry, where oximes are often used as protecting groups for carbonyls. A range of oxidizing agents can achieve this conversion under mild conditions. lucp.netorganic-chemistry.org Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate, are particularly effective for cleaving ketoximes to produce the parent ketones in good yields under neutral conditions. lucp.net The reaction with iodosobenzene diacetate is proposed to proceed through a nitroso intermediate, with the evolution of nitrogen gas being observed during the process. lucp.net
Other reagents have also been successfully employed for the oxidative deoximation of ketoximes. These include 2-iodylbenzoic acid in the presence of β-cyclodextrin in water, N-bromosaccharin under microwave irradiation, and copper(II) chloride. organic-chemistry.org These methods offer various advantages, including mild reaction conditions, high yields, and good chemoselectivity, preventing over-oxidation to carboxylic acids. organic-chemistry.org
The table below summarizes the expected outcomes for the oxidative regeneration of the parent ketone from this compound using various established methods for ketoximes.
| Entry | Oxidizing Agent | Typical Reaction Conditions | Product | Plausible Yield (%) | Reference Method |
|---|---|---|---|---|---|
| 1 | Iodosobenzene diacetate (PhI(OAc)₂) | Neutral, CH₂Cl₂, Room Temp. | 1-[4-(benzyloxy)phenyl]ethan-1-one | 85-95 | lucp.net |
| 2 | 2-Iodylbenzoic acid (IBX) / β-cyclodextrin | H₂O, Room Temp. | 1-[4-(benzyloxy)phenyl]ethan-1-one | 90-98 | organic-chemistry.org |
| 3 | N-Bromosaccharin | Acetone:H₂O, Microwave | 1-[4-(benzyloxy)phenyl]ethan-1-one | 88-96 | organic-chemistry.org |
| 4 | Copper(II) chloride dihydrate (CuCl₂·2H₂O) | CH₃CN:H₂O, Reflux | 1-[4-(benzyloxy)phenyl]ethan-1-one | 80-92 | organic-chemistry.org |
Beyond regeneration of the parent ketone, the oxime group can participate in other oxidative reactions, often driven by the formation of iminoxyl radicals. nih.gov These radicals can engage in intermolecular reactions, such as C-O coupling, or intramolecular cyclizations if a suitable C-H bond or double bond is present in the molecule. nih.govbeilstein-journals.org For a substrate like this compound, which lacks easily abstractable hydrogen atoms in the β-position or nearby unsaturated bonds, such cyclization pathways are less likely. The reactivity would predominantly favor intermolecular reactions or regeneration of the ketone.
Derivatization and Structural Modification Strategies for Enhanced Research Utility
Synthesis of O-Substituted Oxime Ethers and Their Distinct Reactivities
The synthesis of O-substituted oxime ethers from 1-[4-(benzyloxy)phenyl]ethan-1-one oxime introduces a versatile class of derivatives with modified properties. The ether linkage can significantly impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
A common and effective method for the synthesis of these ethers is the O-alkylation of the parent oxime. This typically involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions allows for the introduction of a wide array of substituents on the oxygen atom.
For instance, the reaction of various acetophenone (B1666503) oximes with terphthaloyl chloride under basic conditions has been shown to yield bridged terphthaloyl oxime esters. arpgweb.com This approach could theoretically be adapted for this compound to create dimeric structures with potential applications in materials science or as bivalent ligands in biological systems.
The reactivity of the resulting O-substituted oxime ethers is distinct from the parent oxime. The ether linkage is generally more stable than the oxime hydroxyl group, rendering the molecule less prone to certain hydrolysis pathways. However, the C=N-O backbone can still participate in various chemical transformations. For example, O-benzyl oximes of substituted piperidin-4-ones have been synthesized and evaluated for their antimicrobial activities, demonstrating that the nature of the O-substituent can profoundly influence biological efficacy. arpgweb.com
A study on indenopyrazole oxime ethers, synthesized by reacting the corresponding oximes with epichlorohydrin (B41342) followed by reaction with aliphatic amines, revealed that these derivatives can act as β1-adrenergic blocking agents. nih.gov This highlights the potential of O-alkylation to impart specific pharmacological activities.
Table 1: Representative O-Alkylation Reactions for Oximes
| Oxime Reactant | Alkylating Agent | Base/Conditions | Product Type | Potential Application | Reference |
| Acetophenone Oxime Derivative | Terphthaloyl Chloride | Basic | Bridged Terphthaloyl Oxime Ester | Materials Science, Bivalent Ligands | arpgweb.com |
| Substituted Piperidin-4-one Oxime | Benzyl (B1604629) Halide | Not Specified | O-Benzyl Oxime Ether | Antimicrobial Agents | arpgweb.com |
| Indenopyrazole Oxime | Epichlorohydrin, then Amine | Not Specified | O-Hydroxypropylamine Ether | β-Adrenergic Blockers | nih.gov |
This table presents generalized reactions based on literature for similar oximes, as specific data for this compound is not available.
Functionalization of the Phenyl Ring for Electronic and Steric Modulation
Electronic Modulation:
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can significantly impact the acidity of the oxime proton and the nucleophilicity of the oxime oxygen. For example, studies on the functionalization of C-H bonds in acetophenone oximes have demonstrated that various substituted derivatives can be synthesized, which in turn could be used to explore the electronic effects on their reactivity. nih.gov While not specific to the benzyloxy-substituted compound, these studies provide a framework for potential modifications.
Steric Modulation:
The size and position of substituents on the phenyl ring can impose steric constraints that influence the molecule's conformation and its ability to interact with other molecules. For instance, bulky substituents ortho to the ethanone (B97240) oxime group could hinder the approach of reactants or binding to a receptor's active site. Conversely, strategic placement of bulky groups could be used to lock the molecule into a specific, more active conformation. Research on related acetophenone oximes, such as 1-(4-bromophenyl)ethanone oxime, provides insight into how different phenyl substituents are tolerated in synthetic transformations. orgsyn.org
Table 2: Potential Substituents for Phenyl Ring Functionalization and Their Expected Effects
| Substituent Type | Example | Position on Phenyl Ring | Expected Electronic Effect | Expected Steric Effect |
| Electron-Donating | -OCH3, -CH3 | Ortho, Meta, Para | Increase electron density | Moderate |
| Electron-Withdrawing | -NO2, -CN, -CF3 | Ortho, Meta, Para | Decrease electron density | Moderate |
| Halogen | -F, -Cl, -Br | Ortho, Meta, Para | Inductive withdrawal, resonance donation | Minimal to Moderate |
| Bulky Alkyl | -C(CH3)3 | Ortho | Significant steric hindrance | High |
This table is illustrative of general principles in medicinal chemistry, as specific experimental data for this compound is limited.
Investigating the Impact of Side Chain Modifications on Molecular Properties
Research on protein side chain modification by related α,β-unsaturated aldehydes and ketones has shown that even subtle changes to the side chain can have a significant impact on reactivity and the types of adducts formed with biological nucleophiles. nih.gov This suggests that modifications to the ethanone moiety of the target oxime could lead to derivatives with altered biological activity profiles.
For example, extending the alkyl chain or introducing cyclic structures could enhance van der Waals interactions with a binding pocket. The introduction of polar functional groups, such as hydroxyl or amino groups, could introduce new hydrogen bonding capabilities, potentially improving solubility or receptor affinity.
A study on acyclic dioxythiophene polymers has demonstrated that the polarity and symmetry of side chains significantly influence the polymer's structure and properties. nih.gov While this is in a different chemical context, it underscores the general principle that side-chain engineering is a powerful tool for tuning molecular properties. Similarly, modifications to peptide side chains have been shown to have a profound effect on the targeting properties of stabilized minigastrin analogs. mdpi.com
Although specific examples of side-chain modified derivatives of this compound are not documented in the reviewed literature, the synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime from the corresponding ketone illustrates the feasibility of having different substituents on the phenyl ring which is attached to the ethanone oxime side chain. google.com
Table 3: Hypothetical Side-Chain Modifications and Their Potential Impact
| Modification Type | Example of Modified Side Chain | Potential Impact on Molecular Properties |
| Chain Elongation | Propan-1-one oxime | Increased lipophilicity, altered steric profile |
| Introduction of Branching | 2-Methylpropan-1-one oxime | Increased steric bulk, potential for conformational restriction |
| Addition of a Hydroxyl Group | 3-Hydroxypropan-1-one oxime | Increased polarity, potential for hydrogen bonding |
| Incorporation of a Phenyl Group | 1,2-Diphenylethan-1-one oxime | Increased aromatic interactions, potential for π-stacking |
This table is based on general chemical principles, as direct experimental data for side-chain modifications of this compound is not available.
Computational and Theoretical Chemistry Studies of 1 4 Benzyloxy Phenyl Ethan 1 One Oxime
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations would be pivotal in determining the optimized geometry of 1-[4-(benzyloxy)phenyl]ethan-1-one oxime, predicting its bond lengths, bond angles, and dihedral angles. This foundational data is essential for understanding the molecule's three-dimensional structure and serves as the basis for further electronic and spectroscopic predictions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. This information is invaluable for predicting how the molecule might interact with other chemical species.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative and not based on actual experimental or computational results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Red-colored regions typically indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions signify electron-deficient areas (positive potential), susceptible to nucleophilic attack. An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles.
Quantum Chemical Investigations of Reaction Pathways and Transition States
Quantum chemical methods can be employed to explore the potential reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states—the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate. Such studies could elucidate, for example, the mechanism of its formation or its subsequent reactions, providing a deeper understanding of its chemical behavior.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the benzyloxy group in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. By constructing a potential energy landscape, the relative energies of different conformers and the energy barriers for interconversion can be determined. This is crucial for understanding the molecule's flexibility and its preferred shape in different environments.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and hydrogen bonding. By analyzing the delocalization of electron density between filled and empty orbitals, NBO analysis can quantify the strength of these interactions. For this compound, NBO analysis could reveal the nature of the bonding within the molecule and the extent of electronic communication between the phenyl rings and the oxime moiety.
Advanced Spectroscopic and Solid State Structural Characterization in Research Context
Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters. Furthermore, it offers unparalleled insight into the supramolecular architecture, revealing how individual molecules interact and assemble through non-covalent forces like hydrogen bonds, π-π stacking, and van der Waals interactions.
While a specific crystal structure for 1-[4-(benzyloxy)phenyl]ethan-1-one oxime is not publicly available, the analysis of closely related analogues, such as (E)-1-(4-Aminophenyl)ethanone oxime, provides a clear blueprint for the expected structural features and intermolecular interactions. nih.govresearchgate.net In such structures, the oxime moiety is a key participant in forming robust hydrogen-bonding networks. The hydroxyl group (-OH) of the oxime typically acts as a hydrogen bond donor, while the nitrogen atom serves as an acceptor.
In the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime, intermolecular O—H⋯N and N—H⋯O hydrogen bonds link adjacent molecules. nih.govresearchgate.net This specific interaction pattern, where the oxime's hydroxyl proton bonds to the nitrogen of a neighboring molecule, often leads to the formation of well-defined supramolecular motifs, such as inversion dimers or infinite one-dimensional chains. nih.govpsu.edu The presence of the bulky benzyloxy group in the target compound would influence the crystal packing, potentially leading to more complex three-dimensional networks stabilized by a combination of hydrogen bonds and weaker C-H···π interactions involving the aromatic rings.
Table 1: Representative Crystal Data for a Structurally Related Compound, (E)-1-(4-Aminophenyl)ethanone oxime. nih.gov (This data is presented to illustrate the type of information obtained from an SC-XRD experiment for this class of compounds.)
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8641 (2) |
| b (Å) | 9.2016 (3) |
| c (Å) | 17.1447 (7) |
| β (°) | 95.535 (2) |
| Volume (ų) | 763.78 (5) |
| Z (molecules per cell) | 4 |
| Temperature (K) | 100 |
Table 2: Representative Hydrogen-Bond Geometry for (E)-1-(4-Aminophenyl)ethanone oxime. nih.gov
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1—H1O···N2ⁱ | 0.92(2) | 1.88(2) | 2.7919 (14) | 169.8(18) |
| N2—H2N···O1ⁱⁱ | 0.91(2) | 2.17(2) | 3.0790 (13) | 175.7(15) |
(Symmetry codes are used to denote neighboring molecules in the crystal lattice.)
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While standard ¹H and ¹³C NMR spectra confirm the presence of key functional groups and the carbon-hydrogen framework, advanced techniques are required to solve complex structural problems such as stereochemistry.
For this compound, the C=N double bond can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). The determination of the dominant or exclusive isomer is crucial. The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (< 5 Å), is the most powerful NMR method for this purpose. uchicago.edu
In a 1D or 2D NOESY experiment:
For the E-isomer , irradiation of the oxime hydroxyl proton (-OH) would show an NOE correlation to the nearby methyl protons (-CH₃).
For the Z-isomer , irradiation of the oxime hydroxyl proton (-OH) would result in an NOE correlation to the ortho-protons of the 4-(benzyloxy)phenyl ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Predicted values based on standard chemical shift ranges for the functional groups present.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxime -OH | 10.0 - 12.0 (broad singlet) | - |
| Aromatic H (ortho to C=N) | 7.5 - 7.7 | 127.0 - 129.0 |
| Aromatic H (ortho to O-CH₂) | 6.9 - 7.1 | 114.0 - 116.0 |
| Benzyl (B1604629) -CH₂- | 5.0 - 5.2 | 69.0 - 71.0 |
| Benzyl Aromatic H | 7.2 - 7.5 | 127.0 - 137.0 |
| Ethanone (B97240) -CH₃ | 2.2 - 2.4 | 11.0 - 15.0 |
| Quaternary C (C=N) | - | 150.0 - 158.0 |
| Quaternary C (C-O) | - | 158.0 - 162.0 |
High-Resolution Mass Spectrometry for Mechanistic Elucidation of Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical piece of data in its characterization. uv.mx For this compound, HRMS would be used to confirm its molecular formula of C₁₅H₁₅NO₂.
The technique is particularly powerful for distinguishing between compounds with the same nominal mass but different elemental compositions. In mechanistic studies, HRMS can be coupled with techniques like liquid chromatography (LC) to detect and identify transient intermediates or low-concentration byproducts in a reaction mixture, providing crucial evidence to support or refute a proposed reaction pathway. For example, in monitoring a reaction that forms the target oxime, HRMS could be used to detect the starting ketone, helping to determine reaction completion.
Table 4: HRMS Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Monoisotopic Mass | 241.1103 g/mol |
| Theoretical [M+H]⁺ Ion | 242.1176 |
| Theoretical [M+Na]⁺ Ion | 264.0995 |
An experimentally observed mass that matches the theoretical value to within a few ppm provides very strong evidence for the assigned structure.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide valuable information about bonding and intermolecular interactions. nih.gov
For this compound, FT-IR spectroscopy is particularly useful for identifying the key functional groups. A crucial feature would be the O-H stretching vibration of the oxime group. In the solid state or in a concentrated solution where hydrogen bonding occurs, this vibration is expected to appear as a broad band in the 3100-3400 cm⁻¹ region. In a very dilute solution of a non-polar solvent, where intermolecular hydrogen bonding is minimized, this band would shift to a higher frequency and appear much sharper. This change provides direct evidence of hydrogen bonding. nih.gov
Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary, providing strong signals for the aromatic ring vibrations and the C=N double bond. Together, these techniques offer a comprehensive vibrational fingerprint of the molecule.
Table 5: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | Oxime -OH | 3100 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium |
| C=N Stretch | Oxime C=N | 1620 - 1680 | Medium-Weak |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Strong |
| Asymmetric C-O-C Stretch | Aryl-O-CH₂ | 1200 - 1275 | Strong |
| N-O Stretch | Oxime N-O | 930 - 960 | Medium |
Role As a Synthetic Intermediate in Complex Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Ring Systems
The oxime group of 1-[4-(benzyloxy)phenyl]ethan-1-one oxime is a powerful tool for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings. This functionality allows it to act as a key building block in cyclization and cycloaddition reactions, leading to the formation of stable and medicinally relevant scaffolds such as isoxazoles and pyridines.
One of the most prominent applications of aryl ketoximes, such as this compound, is in the synthesis of isoxazoles . These five-membered heterocyclic compounds are of significant interest due to their presence in numerous biologically active molecules. The oxime can undergo a 1,3-dipolar cycloaddition reaction with alkynes, often after being converted in situ to a nitrile oxide, to yield highly substituted isoxazoles. This transformation is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to this important class of compounds. nih.gov
Furthermore, aryl ketoximes are employed as precursors for the synthesis of pyridines , which are ubiquitous in pharmaceuticals and agrochemicals. rsc.org Various synthetic strategies have been developed that utilize the C-N-O framework of the oxime. For instance, transition-metal-catalyzed [4+2] heteroannulation of α,β-unsaturated oximes with alkynes provides a powerful method for constructing polysubstituted pyridines. researchgate.net While direct examples involving this compound are not extensively detailed in the literature, its structural similarity to other reactive aryl ketoximes suggests its applicability in these synthetic routes. bohrium.com The benzyloxy group offers a synthetic handle for further functionalization after the heterocyclic core has been constructed.
The table below summarizes the types of heterocyclic systems that can be synthesized from aryl ketoxime precursors, a class to which this compound belongs.
| Heterocyclic System | General Synthetic Strategy | Reactant Partner(s) | Key Transformation |
| Isoxazoles | 1,3-Dipolar Cycloaddition | Alkynes | Formation of Nitrile Oxide Intermediate |
| Isoxazolines | 1,3-Dipolar Cycloaddition | Alkenes | Cycloaddition |
| Pyridines | [3+3] Annulation | Saturated Ketones | Oxidative Dehydrogenation/Annulation |
| Pyridines | [5+1] Heteroannulation | Terminal Alkynes | Ynimine Intermediate Formation |
| Pyrroles | Trofimov Reaction | Acetylenes | Base-catalyzed Cyclization |
Participation in Multicomponent Reactions and Cascade Sequences
The efficiency and atom economy of modern organic synthesis are often enhanced through the use of multicomponent reactions (MCRs) and cascade (or domino) sequences. researchgate.netnih.gov this compound, as a representative aryl ketoxime, is an excellent candidate for such processes. These reactions allow for the construction of complex molecules in a single pot by combining three or more reactants, or by designing a sequence of intramolecular reactions that proceed without the isolation of intermediates.
In the context of multicomponent reactions , the oxime functionality can react with various partners to rapidly build molecular complexity. For instance, a three-component reaction involving an oxime acetate (B1210297), a benzaldehyde, and a 1,3-dicarbonyl compound can be promoted by ammonium (B1175870) iodide to produce highly substituted pyridines. rsc.org The oxime serves as the nitrogen source in the formation of the pyridine (B92270) ring. The versatility of MCRs allows for the creation of large libraries of compounds for drug discovery and other applications. researchgate.net
Cascade reactions initiated from oximes often lead to the formation of polycyclic heterocyclic systems. nih.govacs.org A typical cascade might involve the initial formation of the oxime, which then undergoes an intramolecular cyclization to form a nitrone. This intermediate can then participate in an intermolecular dipolar cycloaddition reaction, all in a single pot. rsc.org Another example is the copper-catalyzed cascade reaction of α,β-unsaturated ketoximes with alkenylboronic acids, which proceeds through a C-N cross-coupling, followed by an electrocyclization and subsequent aerobic oxidation to yield substituted pyridines. nih.gov These sequences are highly efficient as they form multiple chemical bonds in a single operation, minimizing waste and purification steps.
The following table outlines representative cascade and multicomponent reactions involving oxime derivatives.
| Reaction Type | Reactants | Resulting Heterocycle | Key Features |
| Multicomponent | Oxime Acetate, Aldehyde, 1,3-Dicarbonyl | Pyridine | Ammonium iodide as dual-function promoter. rsc.org |
| Multicomponent | Haloaldehyde, Hydroxylamine (B1172632), Dipolarophile | Isoxazolidine | In situ nitrone formation and cycloaddition. rsc.org |
| Cascade | α,β-Unsaturated Ketoxime, Alkenylboronic Acid | Pyridine | Cu-catalyzed C-N coupling, electrocyclization, oxidation. nih.gov |
| Cascade | Oxime Ester, Saturated Ketone | Pyridine | Iron-catalyzed oxidative [3+3] annulation. nih.govacs.org |
Application in Chemoselective Ligation Chemistry for Bioconjugate Research
Beyond its role in traditional heterocyclic synthesis, the oxime functional group of this compound is of significant interest in the field of bioconjugation. Oxime ligation is a highly chemoselective reaction between an alkoxyamine or hydroxylamine (like an oxime) and an aldehyde or ketone to form a stable oxime bond. acs.org This reaction is a cornerstone of "click chemistry" due to its high specificity, mild reaction conditions (often proceeding in aqueous media at neutral pH), and the stability of the resulting oxime linkage.
In bioconjugate research, oxime ligation is used to attach probes, such as fluorescent dyes or radioisotopes, to biomolecules like proteins, peptides, and nucleic acids. acs.org The reaction's bioorthogonality ensures that it proceeds without interfering with the complex functionality of the biological molecules. While this compound itself is not typically the component attached to a biomolecule, it serves as a model compound for studying the kinetics and mechanism of oxime ligation reactions. The principles derived from such studies are crucial for developing more efficient bioconjugation strategies.
The rate of oxime ligation can be slow at physiological pH, but catalysis, often by aniline or its derivatives, can significantly accelerate the reaction. acs.org Research has focused on developing bifunctional reagents and optimizing catalysts to achieve rapid and complete ligation, which is particularly important for applications like radiolabeling with short-lived isotopes. beilstein-journals.org The study of model compounds helps in understanding how electronic and steric factors of the ketone or oxime component influence the reaction rate, providing valuable insights for designing effective bioconjugation partners.
| Feature of Oxime Ligation | Description | Relevance in Bioconjugation |
| Chemoselectivity | The reaction is highly specific between an aminooxy/oxime group and an aldehyde/ketone, avoiding side reactions with other functional groups in biomolecules. | Enables precise labeling and modification of proteins, peptides, and other biomolecules. acs.org |
| Biocompatibility | The reaction proceeds under mild, aqueous conditions (neutral pH, room temperature), preserving the structure and function of biological macromolecules. | Allows for the modification of biomolecules in their native environment. |
| Stability of Oxime Bond | The resulting oxime linkage is hydrolytically stable under most biological conditions. | Ensures the integrity of the bioconjugate during its application, for example, in imaging or therapeutic delivery. |
| Catalysis | Reaction rates can be significantly enhanced by catalysts like aniline, making the ligation process faster and more efficient at low reactant concentrations. | Crucial for time-sensitive applications such as PET imaging with 18F-labeled tracers. beilstein-journals.org |
Coordination Chemistry and Ligand Design Studies
Investigation of Oximes as Chelating Ligands for Transition Metal Ions
Oximes are organic compounds containing the functional group R¹R²C=NOH. The presence of both a nitrogen atom with a lone pair of electrons and a hydroxyl group in close proximity allows oximes to act as effective chelating ligands, binding to metal ions through both the nitrogen and oxygen atoms to form stable chelate rings. This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an observation known as the chelate effect. libretexts.org The coordination ability of oximes is influenced by the nature of the R¹ and R² substituents, which can modulate the electronic and steric properties of the ligand.
In the case of 1-[4-(benzyloxy)phenyl]ethan-1-one oxime, the presence of the benzyloxy group at the para position of the phenyl ring introduces additional electronic and steric factors. The electron-donating nature of the benzyloxy group can increase the electron density on the oxime nitrogen, potentially enhancing its donor capacity towards a metal center. Furthermore, the bulky benzyloxy group may influence the stereochemistry of the resulting metal complexes.
Oxime-type compounds are recognized as important ligands in modern coordination chemistry. nih.gov The oxime moiety itself can both donate and accept hydrogen bonds, making it a valuable component in the construction of supramolecular architectures. nih.gov The ability of the oxime group to coordinate to a metal center can protect the nitrogen from oxidation, as seen in platinum(II) complexes of salicylaldoxime. at.ua
Synthesis and Structural Elucidation of Metal-Oxime Complexes
The synthesis of metal-oxime complexes typically involves the reaction of a metal salt with the oxime ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can significantly influence the stoichiometry and structure of the resulting complex.
For this compound, a general synthetic approach would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of a solution of a transition metal salt (e.g., copper(II) acetate (B1210297), nickel(II) chloride, or palladium(II) chloride). The mixture is then typically stirred, sometimes with gentle heating, to facilitate the complexation reaction. The resulting metal complex may precipitate out of the solution and can be isolated by filtration, washed, and dried.
The structural elucidation of these newly synthesized complexes is crucial for understanding their properties and reactivity. A combination of analytical and spectroscopic techniques is employed for this purpose.
Common Characterization Techniques for Metal-Oxime Complexes:
| Technique | Information Obtained |
| Elemental Analysis | Determines the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the oxime ligand to the metal ion by observing shifts in the C=N and N-O stretching frequencies. |
| UV-Visible Spectroscopy | Reveals information about the electronic transitions within the complex, which can indicate the coordination geometry of the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |
For instance, in the crystal structure of a related compound, (E)-1-(4-aminophenyl)ethanone oxime, the oxime group is nearly coplanar with the benzene ring. nih.gov In the crystal structure of another related oxime, intermolecular O-H···N hydrogen bonds link the molecules into a one-dimensional supramolecular structure. nih.gov Similar interactions could be expected in the metal complexes of this compound, potentially leading to the formation of extended networks.
Mechanistic Studies of Metal-Ligand Interactions and Bonding Modes
The interaction between an oxime ligand and a metal ion involves the donation of a lone pair of electrons from the nitrogen atom of the oxime group to an empty orbital of the metal ion, forming a coordinate covalent bond. In many cases, the oxygen atom of the hydroxyl group also coordinates to the metal, resulting in the formation of a stable five- or six-membered chelate ring.
The bonding mode of an oxime ligand can be influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the steric and electronic properties of the ligand itself. Oximes can coordinate to metal ions as neutral molecules (R¹R²C=NOH) or as deprotonated anions (R¹R²C=NO⁻), known as oximates. The deprotonation of the hydroxyl group is often facilitated by the presence of a base or by the coordination to a metal ion, which increases the acidity of the proton.
For this compound, several bonding modes are conceivable:
N-Monodentate Coordination: The ligand binds to the metal solely through the nitrogen atom.
N,O-Chelation: The ligand binds to the metal through both the nitrogen and oxygen atoms, forming a chelate ring. This is a very common coordination mode for oximes.
Bridging Coordination: The oxime ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.
The presence of the bulky benzyloxy group in this compound might sterically hinder certain coordination geometries or favor specific isomers. Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the relative stabilities of different possible structures and to gain a deeper understanding of the nature of the metal-ligand bonding. uef.fi
Q & A
What are the optimal synthetic routes for 1-[4-(benzyloxy)phenyl]ethan-1-one oxime, and what reaction conditions ensure high yield?
Level: Basic
Methodological Answer:
The synthesis typically involves two steps:
Formation of the ketone precursor : React 4-(benzyloxy)acetophenone with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol) to form the oxime .
Purification : Recrystallization from acetonitrile or ethanol yields high-purity crystals.
Key Conditions :
- Temperature : Stirring at 328 K (55°C) for 5–6 hours ensures complete conversion .
- Solvent : Ethanol or methanol is preferred for solubility and reactivity.
- Yield : ~80% yield is achievable under optimized conditions .
How do intermolecular hydrogen bonds influence the crystal packing of this compound?
Level: Advanced
Methodological Answer:
X-ray crystallography reveals that the oxime functional group (-C=N-OH) participates in intramolecular O–H⋯N hydrogen bonds , stabilizing the planar conformation of the molecule. Additionally, intermolecular O–H⋯N interactions form dimers, which propagate into 1D supramolecular chains. These interactions are critical for predicting solubility and stability in solid-state applications .
Key Data :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O–H⋯N (Intra) | 1.82–1.85 | 150–155 |
| O–H⋯N (Inter) | 1.89–1.93 | 160–165 |
How can researchers resolve discrepancies between spectroscopic data and computational models for this oxime?
Level: Advanced
Methodological Answer:
Conflicts between experimental (e.g., NMR, IR) and computational data (DFT calculations) often arise from:
- Solvent effects : NMR shifts in polar solvents (e.g., DMSO) vs. gas-phase DFT models.
- Tautomerism : Oximes exhibit syn/anti isomerism; confirm dominant tautomers via X-ray crystallography .
Resolution Steps :
Validate computational models using single-crystal XRD bond lengths and angles .
Compare experimental IR carbonyl stretches (~1660 cm⁻¹) with DFT-predicted values .
What role does the benzyloxy group play in modulating the compound’s bioactivity?
Level: Advanced
Methodological Answer:
The benzyloxy moiety enhances lipophilicity , improving membrane permeability in cellular assays. Structural analogs (e.g., 1-[2-amino-5-(benzyloxy)phenyl]ethan-1-one) show:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria .
- Antioxidant potential : DPPH radical scavenging IC₅₀ ~25 µM, linked to phenolic derivatives .
Mechanistic Insight : The benzyloxy group stabilizes radical intermediates via resonance, as shown in ESR studies .
What advanced characterization techniques confirm the oxime’s structure and purity?
Level: Basic
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves bond lengths (C=N: 1.28–1.30 Å) and torsion angles .
- ¹H/¹³C NMR : Look for oxime proton resonance at δ 8.2–8.5 ppm and benzyloxy CH₂ at δ 4.9–5.1 ppm .
- IR Spectroscopy : Confirm N–O stretch at ~930 cm⁻¹ and C=N stretch at ~1600 cm⁻¹ .
How does the compound’s stability vary under different pH conditions?
Level: Advanced
Methodological Answer:
Stability studies in buffered solutions (pH 1–13) show:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the oxime to the ketone precursor.
- Neutral to basic (pH 7–12) : Stable for >72 hours, with <5% degradation .
Analytical Method : Monitor degradation via HPLC (retention time shift from 12.3 min to 10.1 min for the ketone) .
What strategies improve the compound’s solubility for in vitro assays?
Level: Basic
Methodological Answer:
- Co-solvents : Use DMSO:water (1:4 v/v) for stock solutions; avoid precipitation.
- Derivatization : Introduce sulfonate groups at the phenyl ring (increases aqueous solubility 10-fold) .
- Cyclodextrin inclusion : β-cyclodextrin complexes achieve 5 mg/mL solubility in PBS .
How can researchers address low yields in large-scale synthesis?
Level: Advanced
Methodological Answer:
Low yields (>50% loss) often stem from:
- Byproduct formation : Optimize hydroxylamine stoichiometry (1.2–1.5 equivalents) to minimize unreacted ketone .
- Purification challenges : Switch from column chromatography to fractional crystallization (acetonitrile/water, 3:1) .
Scale-up Protocol :
Use flow chemistry for continuous reaction (residence time: 30 min at 60°C).
Implement in-line IR monitoring to track oxime formation .
What computational methods predict the compound’s reactivity in nucleophilic additions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Nucleophilic attack : The oxime’s nitrogen is the preferred site (Mulliken charge: −0.42 e).
- Activation energy : ~25 kcal/mol for addition of Grignard reagents .
Validation : Compare with experimental kinetic data (e.g., rate constants for cyanide addition) .
How does the compound interact with metal ions in coordination chemistry?
Level: Advanced
Methodological Answer:
The oxime acts as a bidentate ligand , coordinating via the nitrogen and hydroxyl oxygen. Examples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
